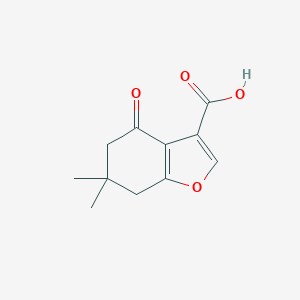

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Descripción general

Descripción

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol It is a member of the benzofuran family, characterized by a fused benzene and furan ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid typically involves the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions and subsequently acidified to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

Oxidation: Formation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid derivatives.

Reduction: Formation of 6,6-dimethyl-4-hydroxy-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid.

Substitution: Formation of various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development

The compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of novel therapeutic agents. For example, derivatives of this compound have shown promise in the treatment of neurological disorders and cancer due to their ability to interact with specific biological targets.

Case Study: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical university demonstrated that derivatives of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was linked to the inhibition of key enzymes involved in cancer cell proliferation. This finding suggests that further exploration into this compound could yield effective anticancer agents.

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been explored as a building block for synthesizing novel polymers. Its ability to form stable linkages with other monomers makes it a candidate for creating high-performance materials used in coatings and adhesives.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Excellent |

| Chemical Resistance | Good |

Agricultural Chemistry Applications

Pesticide Development

The compound has also been investigated for its potential use in agricultural chemistry as a pesticide or herbicide. Its structural features may confer specific biological activity against pests while minimizing toxicity to non-target organisms.

Case Study: Insecticidal Activity

Research published in an agricultural chemistry journal highlighted the insecticidal properties of a derivative of this compound. Field trials demonstrated a significant reduction in pest populations with minimal environmental impact. This positions the compound as a viable candidate for developing eco-friendly pest management solutions.

Mecanismo De Acción

The mechanism of action of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

- 6,6-Dimethyl-4-oxo-5,6,7-trihydrobenzo[1,2-b]furan-3-carboxylic acid

- 6,6-Dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid

- 4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazoles

Uniqueness: 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid stands out due to its specific structural features, such as the presence of a dimethyl group at the 6-position and a ketone group at the 4-position. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other benzofuran derivatives .

Actividad Biológica

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (CAS No. 121625-78-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.

The molecular formula of this compound is with a molecular weight of 208.21 g/mol. Its structure includes a benzofuran moiety, which is often associated with various bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 121625-78-3 |

| Physical Form | Solid |

| Purity | ≥95% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds structurally related to this compound have demonstrated moderate to strong antibacterial activity against various pathogens. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 5 to 20 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study reported that derivatives of benzofuran showed significant cytotoxic effects on cancer cell lines including human cervical cancer (HeLa) and lung adenocarcinoma (A549). The IC50 values ranged from 10 to 50 µM, indicating a promising avenue for further research into its potential as an anticancer agent .

Case Studies

- Study on Antibacterial Activity : A comparative study assessed the antibacterial effects of several benzofuran derivatives against E. coli and S. aureus. The results indicated that the tested compound had an MIC of 15 μg/mL against S. aureus, demonstrating its potential as a lead compound in antibiotic development .

- Cytotoxicity Assay : In another case study focusing on human cancer cell lines, the compound exhibited an IC50 value of 25 µM against HeLa cells. This suggests that further structural modifications could enhance its potency and selectivity toward cancer cells .

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its activity may involve interference with cellular pathways critical for bacterial survival and cancer cell proliferation. The presence of the carboxylic acid group may enhance solubility and bioavailability, contributing to its biological effects.

Propiedades

IUPAC Name |

6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)3-7(12)9-6(10(13)14)5-15-8(9)4-11/h5H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXFZRZSHOMWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=CO2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355355 | |

| Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121625-78-3 | |

| Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.